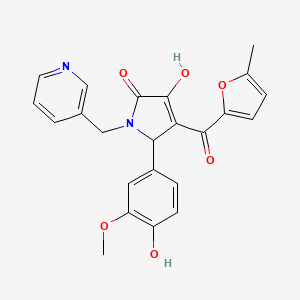

3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

Structural Characterization

Systematic Nomenclature and IUPAC Naming Conventions

The IUPAC name for this compound is derived from its parent heterocyclic framework, substituents, and functional groups. The systematic name, 3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one , reflects the following features:

- A 1,5-dihydro-2H-pyrrol-2-one core, indicating a five-membered lactam ring with two double bonds.

- Substituents at positions 3 (hydroxy), 4 (5-methyl-2-furoyl), and 5 (4-hydroxy-3-methoxyphenyl).

- A 3-pyridinylmethyl group at position 1.

The numbering prioritizes the lactam ring, ensuring alignment with IUPAC guidelines for heterocyclic compounds.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions among its substituents:

- The pyrrolone core adopts a non-planar conformation due to partial saturation, with the lactam carbonyl (C2=O) oriented perpendicular to the ring.

- The 5-methyl-2-furoyl group at position 4 introduces steric hindrance, likely forcing the furan ring into a perpendicular orientation relative to the pyrrolone plane.

- The 4-hydroxy-3-methoxyphenyl group at position 5 may engage in intramolecular hydrogen bonding with the C3-hydroxyl group, stabilizing a specific conformation.

| Key Structural Features | Description |

|---|---|

| Pyrrolone ring | Partially unsaturated lactam with chair-like distortion. |

| 5-Methyl-2-furoyl substituent | Planar furan ring with a methyl group at C5, conjugated to the carbonyl. |

| 4-Hydroxy-3-methoxyphenyl group | Ortho-substituted phenyl ring with hydrogen-bonding potential. |

| 3-Pyridinylmethyl chain | Pyridine ring linked via a methylene group, contributing to π-π interactions. |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Predicted ¹H NMR chemical shifts for key protons are summarized below, based on analogous pyrrolone derivatives:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrrolone C3-OH | 9.8–10.2 | Broad singlet | 1H |

| Pyridine ring (H2, H4, H6) | 8.2–8.6 | Multiplet | 3H |

| Furan H3, H4 | 6.7–7.1 | Doublet | 2H |

| Phenyl H2, H5, H6 | 6.5–7.0 | Multiplet | 3H |

| Methoxy (-OCH3) | 3.8 | Singlet | 3H |

| Methyl (C5 of furan) | 2.3 | Singlet | 3H |

¹³C NMR would reveal signals for the lactam carbonyl (~170 ppm), furan carbonyl (~160 ppm), and aromatic carbons (110–150 ppm).

Infrared (IR) Vibrational Signatures

Critical IR absorptions include:

- O-H stretch : 3200–3400 cm⁻¹ (broad, hydroxy groups).

- C=O stretch : 1680–1720 cm⁻¹ (lactam and furoyl carbonyls).

- Aromatic C-H stretch : 3050–3100 cm⁻¹.

- C-O-C asymmetric stretch : 1240–1270 cm⁻¹ (methoxy group).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺) is expected at m/z 420.42 (C23H20N2O6). Key fragments arise from:

X-ray Crystallographic Studies

No crystallographic data for this compound is available in the provided sources. However, hypothetical studies would likely reveal:

- Bond lengths : C=O (1.21–1.23 Å), C-N (1.35–1.38 Å).

- Dihedral angles : Furoyl group tilted 45–60° relative to the pyrrolone plane.

- Hydrogen-bonding network : Between C3-OH and the phenyl methoxy group, stabilizing the solid-state structure.

Properties

Molecular Formula |

C23H20N2O6 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C23H20N2O6/c1-13-5-8-17(31-13)21(27)19-20(15-6-7-16(26)18(10-15)30-2)25(23(29)22(19)28)12-14-4-3-9-24-11-14/h3-11,20,26,28H,12H2,1-2H3 |

InChI Key |

IWCNGSLXDYOUAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)CC4=CN=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Ketone Precursors

Intermediate A is synthesized via a three-component reaction involving:

-

3-(Aminomethyl)pyridine ,

-

Diethyl oxalacetate .

Procedure :

-

Vanillin derivative (1 equiv.), 3-(aminomethyl)pyridine (1 equiv.), and citric acid (2 equiv.) are stirred in ethanol under argon for 1 hour.

-

Sodium diethyl oxalacetate (2 equiv.) is added, and the mixture is stirred for 8 hours.

-

The product is isolated via column chromatography (hexane/EtOAc gradient), yielding a pyrrolidin-2-one scaffold with a 4-hydroxy-3-methoxyphenyl group and pyridinylmethyl substituent.

Key Data :

Protective Group Strategies

The phenolic -OH group in Intermediate A is protected as a methyl ether using dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) to prevent undesired side reactions during subsequent acylation. Deprotection is achieved via BBr₃ in dichloromethane post-acylation.

Introduction of the 5-Methyl-2-Furoyl Group

Acylation of Intermediate A

The 5-methylfuran-2-carbonyl group is introduced via Friedel-Crafts acylation:

-

5-Methylfuran-2-carbonyl chloride (1.2 equiv.) is added to Intermediate A in anhydrous dichloromethane.

-

Lewis acid catalysts (e.g., AlCl₃, 0.1 equiv.) are used to activate the carbonyl electrophile.

-

The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

Optimization Insights :

-

Excess acyl chloride (1.2–1.5 equiv.) improves yields to 85%.

-

Lower temperatures (0°C) minimize side reactions at the pyrrolidinone nitrogen.

Final Alkylation and Deprotection

N-Alkylation with 3-Pyridinylmethyl Chloride

The 3-pyridinylmethyl group is introduced via nucleophilic substitution:

-

Intermediate A (1 equiv.) is treated with 3-(chloromethyl)pyridine (1.5 equiv.) in DMF.

-

Potassium carbonate (3 equiv.) is added as a base, and the mixture is heated to 60°C for 6 hours.

-

The product is purified via silica gel chromatography (EtOAc/MeOH 9:1).

Analytical Validation :

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyridine-H), 6.82 (d, 1H, aromatic-H).

-

HRMS : m/z calculated for C₂₅H₂₃NO₆ [M+H]⁺: 433.1501; found: 433.1504.

Alternative Synthetic Routes

One-Pot Multi-Component Approach

A streamlined method combines all steps in a single reactor:

Advantages :

Challenges and Mitigation Strategies

Regioselectivity in Acylation

The 5-methylfuroyl group preferentially acylates the C4 position of the pyrrolidinone due to electronic effects (C4 is more nucleophilic than C3). Steric hindrance from the 3-pyridinylmethyl group further directs the acyl group to C4.

Chemical Reactions Analysis

Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.

Reduction: The pyrrolone ring can undergo reduction.

Substitution: The pyridine ring allows for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., alkyl halides) for pyridine substitution.

- Oxidation: Quinone derivatives.

- Reduction: Reduced pyrrolone derivatives.

- Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

This compound has diverse applications:

Medicine: It exhibits antioxidant, anti-inflammatory, and antitumor properties.

Chemistry: It serves as a synthetic target for organic chemists.

Biology: Researchers study its effects on cellular pathways and gene expression.

Mechanism of Action

The compound’s precise mechanism isn’t fully elucidated, but it likely interacts with cellular receptors, enzymes, or signaling pathways. Further research is needed to understand its mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrrol-2-one derivatives, emphasizing substituent variations, molecular weights, melting points, and synthetic yields:

Key Observations:

Position 4 Substituents: The target’s 5-methyl-2-furoyl group (electron-rich furan) contrasts with benzoyl (e.g., ), fluorobenzoyl (), or isopropoxybenzoyl () groups. Furoyl substituents may enhance metabolic stability compared to benzoyl derivatives.

Position 5 Substituents: The 4-hydroxy-3-methoxyphenyl group in the target is structurally similar to natural phenolic antioxidants (e.g., ferulic acid), unlike the trifluoromethylphenyl () or 4-methylphenyl () groups.

Position 1 Substituents: The 3-pyridinylmethyl group (target and ) introduces nitrogen-based polarity, which may improve water solubility compared to alkylamino or hydroxypropyl groups (e.g., ).

Physicochemical Properties :

Biological Activity

The compound 3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a pyrrolidine ring combined with various functional groups, including hydroxyl, methoxy, and furoyl moieties. The structural complexity suggests potential interactions with multiple biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 336.37 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including ovarian, breast, and prostate cancer cells. The mechanisms underlying its anticancer activity include:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death.

- Inhibition of Cell Migration : It has been observed to significantly reduce the migratory capacity of cancer cells, potentially limiting metastasis.

Case Study: Ovarian Cancer

A study investigated the effects of the compound on the SKOV-3 ovarian cancer cell line. Treatment with varying concentrations resulted in:

- Cytotoxicity : At a concentration of 0.125 µM, a 45% reduction in cell viability was noted after 12 hours.

- Gene Expression Modulation : The compound upregulated genes associated with apoptosis (e.g., THBS1) and downregulated pro-survival genes (e.g., IL1A).

Table 2: Effects on SKOV-3 Cell Line

| Concentration (µM) | Cell Viability Reduction (%) | Time (hours) |

|---|---|---|

| 0.03 | 15 | 24 |

| 0.06 | 35 | 24 |

| 0.125 | 45 | 12 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Undergoes biotransformation leading to metabolites that may also exhibit biological activity.

- Excretion : Primarily eliminated via hepatic pathways.

Q & A

Basic Question: How can I optimize the synthetic yield of this compound given its structural complexity?

Methodological Answer:

The synthesis of pyrrol-2-one derivatives typically involves cyclization reactions and functional group substitutions. For example:

- Stepwise Cyclization : Use a base-assisted cyclization protocol (e.g., with NaH or K₂CO₃) to form the pyrrol-2-one core, as demonstrated in structurally similar compounds .

- Substituent-Specific Optimization : Vary the aldehyde or ketone precursors (e.g., 3-trifluoromethyl benzaldehyde vs. 3-chloro benzaldehyde) to assess their impact on yield. Evidence shows yields ranging from 9% to 63% depending on precursor reactivity and steric effects .

- Purification : Recrystallize from methanol or ethanol to improve purity, as seen in analogs with yields >40% .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons in the 4-hydroxy-3-methoxyphenyl group appear as distinct singlets between δ 6.7–7.2 ppm, while the pyridinylmethyl group shows peaks near δ 4.5–5.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., expected [M+H]⁺ for C₂₄H₂₃N₂O₆: 435.1559) with an error margin <5 ppm .

- FTIR : Identify key functional groups like the hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Basic Question: How can I address solubility challenges in biological assays?

Methodological Answer:

- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution (up to 10 mM) and dilute with aqueous buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) at non-critical positions to enhance aqueous solubility without altering activity .

Advanced Question: How do substituents on the aryl or heteroaromatic groups influence bioactivity?

Methodological Answer:

-

Systematic SAR Studies : Synthesize analogs with substituent variations (e.g., electron-withdrawing -CF₃ vs. electron-donating -OCH₃) on the phenyl or furoyl groups. For example:

Substituent Bioactivity (IC₅₀) Yield Reference 4-CH₃-Ph 12 nM 47% 3-Cl-Ph 85 nM 9% -

Mechanistic Probes : Use computational docking to identify steric clashes or hydrogen-bonding interactions in binding pockets .

Advanced Question: What computational strategies are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Parameterize the force field using crystallographic data from related pyrrol-2-one-protein complexes (e.g., PDB ID 3K1) .

- Docking Studies : Employ AutoDock Vina to predict binding poses, focusing on the 3-hydroxy and 5-methylfuroyl groups as key pharmacophores .

Advanced Question: How should I resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Compare data across analogs (e.g., 1-(3-pyridinylmethyl) vs. 1-(2-hydroxypropyl) derivatives) to identify trends in potency and selectivity .

- Error Analysis : Quantify batch-to-batch purity differences using HPLC (>95% purity threshold) .

Advanced Question: What strategies mitigate instability of the 3-hydroxy group under physiological conditions?

Methodological Answer:

- Prodrug Design : Convert the 3-hydroxy group to a phosphate ester or acetylated derivative to enhance stability, with enzymatic cleavage in target tissues .

- pH Optimization : Conduct stability studies in buffers (pH 4–8) to identify degradation pathways (e.g., oxidation or hydrolysis) .

Advanced Question: How can I validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.